Estrasorb; beta-Estradiol hemihydrate; beta-Estradiol semihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Estradiol is the most potent form of naturally occurring estrogens and plays a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics . Estrasorb is primarily used for hormone replacement therapy in postmenopausal women to alleviate symptoms such as hot flashes and vaginal dryness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Estradiol hemihydrate involves the reduction of estrone, a naturally occurring estrogen, using sodium borohydride in an alcohol solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of beta-Estradiol hemihydrate involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Beta-Estradiol hemihydrate undergoes various chemical reactions, including:

Oxidation: Conversion to estrone using oxidizing agents such as chromium trioxide.

Reduction: Reduction of estrone to beta-Estradiol using sodium borohydride.

Substitution: Formation of estradiol esters through esterification reactions with acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Esterification: Acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: Estrone.

Reduction: Beta-Estradiol.

Esterification: Estradiol esters such as estradiol valerate.

Scientific Research Applications

Beta-Estradiol hemihydrate has numerous scientific research applications:

Chemistry: Used as a reference compound in the study of estrogenic activity and synthesis of estrogen derivatives.

Biology: Investigated for its role in cellular processes and gene regulation in estrogen-responsive tissues.

Industry: Utilized in the formulation of topical and transdermal hormone replacement therapies.

Mechanism of Action

Beta-Estradiol hemihydrate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the uterus, breasts, and brain. Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates the transcription of specific genes involved in cell growth, differentiation, and reproductive functions . This regulation leads to the production of proteins that mediate the physiological effects of estrogen .

Comparison with Similar Compounds

Similar Compounds

Estrone: A less potent estrogen that can be converted to beta-Estradiol.

Estriol: A weaker estrogen primarily produced during pregnancy.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

Beta-Estradiol hemihydrate is unique due to its high potency and bioavailability compared to other estrogens. It is the most effective form of estrogen for hormone replacement therapy, providing significant relief from menopausal symptoms with fewer side effects .

Properties

Molecular Formula |

C18H26O3 |

|---|---|

Molecular Weight |

290.4 g/mol |

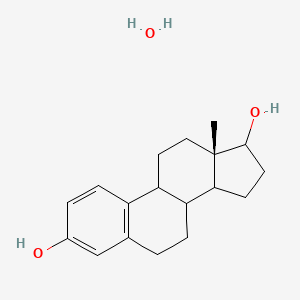

IUPAC Name |

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |

InChI |

InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15?,16?,17?,18-;/m0./s1 |

InChI Key |

QJNCGXGNKJUDEM-KFUPFCNESA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.